molecular formula C9H7NO2S2 B14699559 4-Benzyl-1,2,4-dithiazolidine-3,5-dione CAS No. 21597-13-7

4-Benzyl-1,2,4-dithiazolidine-3,5-dione

Cat. No.: B14699559
CAS No.: 21597-13-7
M. Wt: 225.3 g/mol
InChI Key: DIYMCWRDADCNAO-UHFFFAOYSA-N
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Description

4-Benzyl-1,2,4-dithiazolidine-3,5-dione is a heterocyclic compound characterized by a dithiazolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1,2,4-dithiazolidine-3,5-dione typically involves the N-alkylation of 1,2,4-dithiazolidine-3,5-dione. This process can be carried out using various alkylating agents under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-1,2,4-dithiazolidine-3,5-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include alkylating agents, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products: The major products formed from these reactions include N-alkylated derivatives and isocyanates, which can be further converted into amine derivatives under mild conditions .

Mechanism of Action

The precise mechanism of action of 4-Benzyl-1,2,4-dithiazolidine-3,5-dione is not fully understood. it is known to inhibit several key enzymes and pathways, including NFkappaB, GSK3beta, protein kinase C, and others . The compound also rapidly depletes free thiols and disrupts membrane integrity, contributing to its biological effects.

Comparison with Similar Compounds

Uniqueness: 4-Benzyl-1,2,4-dithiazolidine-3,5-dione stands out due to its specific benzyl substitution, which imparts unique chemical properties and enhances its reactivity in certain reactions

Properties

CAS No.

21597-13-7

Molecular Formula

C9H7NO2S2

Molecular Weight

225.3 g/mol

IUPAC Name

4-benzyl-1,2,4-dithiazolidine-3,5-dione

InChI

InChI=1S/C9H7NO2S2/c11-8-10(9(12)14-13-8)6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

DIYMCWRDADCNAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)SSC2=O

Origin of Product

United States

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